Asenapine Maleate

Receptor Pharmacology Binding Affinity Atypical Antipsychotic

Researchers investigating antipsychotic mechanisms and metabolic side-effect profiles require a compound with a pharmacologically distinct fingerprint not replicable by standard comparators. Asenapine Maleate (CAS 85650-56-2) is a high-affinity multi-receptor antagonist with a unique rank-order of receptor binding (pKi 8.21-10.46) that addresses this gap. • Exceptionally high 5-HT2A (pKi 10.15) and 5-HT2C (pKi 10.46) antagonism, providing a differentiated probe for serotonergic pathways in cognition and negative symptom research. • Negligible oral bioavailability (<2%) vs. 35% sublingual, making it an ideal model compound for advanced drug delivery and mucoadhesive formulation studies. • Significantly lower propensity for weight gain and lipid dysregulation vs. olanzapine in preclinical models, enabling metabolic side-effect profiling.

Molecular Formula C21H20ClNO5
Molecular Weight 401.8 g/mol
CAS No. 85650-56-2
Cat. No. B1663586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsenapine Maleate
CAS85650-56-2
SynonymsOrg 5222;  Org5222;  Org-5222;  HSDB 8061;  HSDB-8061;  HSDB8061;  Asenapine;  Asenapine maleate;  trade names Saphris and Sycrest.; (3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole maleate
Molecular FormulaC21H20ClNO5
Molecular Weight401.8 g/mol
Structural Identifiers
SMILESCN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1
InChIKeyGMDCDXMAFMEDAG-CHHFXETESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Asenapine Maleate (CAS 85650-56-2) Procurement and Differentiation Guide for Research and Formulation


Asenapine Maleate (CAS: 85650-56-2) is a second-generation (atypical) antipsychotic agent, chemically identified as trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole maleate . It functions as a high-affinity antagonist at multiple serotonin (5-HT), dopamine (D), adrenergic (α), and histamine (H) receptor subtypes, with pKi values ranging from 8.21 to 10.46 across its receptor targets [1]. Clinically, it is approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder [2]. Its unique sublingual formulation, developed to bypass extensive first-pass metabolism, results in a bioavailability of approximately 35%, in contrast to the negligible bioavailability (<2%) if the tablet is swallowed [3].

Why Asenapine Maleate Cannot Be Simply Substituted for Other Atypical Antipsychotics in Research and Development


The simple interchange of Asenapine Maleate with other atypical antipsychotics (e.g., olanzapine, risperidone, clozapine) in research or formulation contexts is scientifically unsound due to its distinct and complex pharmacological fingerprint. Asenapine exhibits a unique rank-order of receptor binding affinities, including exceptionally high pKi values for 5-HT2A (10.15) and 5-HT2C (10.46) receptors that differ markedly from comparators . Furthermore, its pharmacokinetic profile is defined by a high first-pass metabolism that renders oral administration (<2% bioavailability) infeasible, necessitating specialized sublingual or transdermal delivery systems [1]. This starkly contrasts with most other antipsychotics available as standard oral tablets. The differential liability for metabolic adverse events, particularly a lower propensity for weight gain and lipid dysregulation compared to olanzapine, is another critical differentiator established in long-term clinical trials, which can significantly impact the design and interpretation of in vivo studies [2].

Quantitative Evidence Guide for Asenapine Maleate Differentiation from Key Comparators


Differential Receptor Binding Profile: Enhanced 5-HT2A and 5-HT2C Affinity vs. Olanzapine and Clozapine

Asenapine maleate demonstrates a receptor binding profile that is quantitatively distinct from that of olanzapine and clozapine, particularly in its higher affinity for 5-HT2A and 5-HT2C receptors relative to the D2L receptor. This is reflected in the D2L/5-HT2A and D2L/5-HT2C Ki/Ki ratios, which are key indicators of functional selectivity [1].

Receptor Pharmacology Binding Affinity Atypical Antipsychotic 5-HT2A Antagonism

Reduced Propensity for Weight Gain and Metabolic Dysregulation vs. Olanzapine in Long-Term Studies

In a 3-year, double-blind, randomized trial in patients with schizophrenia or schizoaffective disorder, asenapine maleate (5-10 mg BID) was directly compared with olanzapine (10-20 mg QD). The study demonstrated a significantly lower mean weight gain with asenapine [1]. Pooled post-hoc analyses of 17 trials further confirmed that weight change was significantly lower with asenapine than with olanzapine, and asenapine showed a lower propensity for increasing serum lipids [2].

Metabolic Safety Weight Gain In Vivo Toxicology Long-Term Efficacy

Formulation-Driven Pharmacokinetic Advantage: Sublingual Bioavailability vs. Oral Inefficacy

Asenapine maleate exhibits a stark pharmacokinetic dichotomy that is central to its product specification. Unlike most orally bioavailable antipsychotics, asenapine undergoes near-complete first-pass metabolism when swallowed, yielding an oral bioavailability of less than 2% [1]. This is a critical differentiating feature that mandates its use in sublingual or transdermal formulations to achieve a therapeutic effect, which is not a requirement for many of its in-class comparators.

Pharmacokinetics Bioavailability Formulation Science Drug Delivery

Indication of Superior Efficacy on Negative Symptoms of Schizophrenia vs. Olanzapine or Risperidone

Preliminary evidence from clinical synthesis suggests that asenapine maleate may offer superior efficacy in treating the negative symptoms of schizophrenia compared to olanzapine or risperidone [1]. While this is an emerging differentiator and requires more direct head-to-head quantitative data, it is a noted advantage in clinical reviews of the compound's profile.

Clinical Efficacy Negative Symptoms Schizophrenia Therapeutic Differentiation

Differential Extrapyramidal Symptom (EPS) Liability: Comparable to Olanzapine but a Distinguishing Feature

In a long-term (up to 3-year) head-to-head trial, the incidence of extrapyramidal symptom (EPS)-related adverse events was numerically higher with asenapine maleate (4.5%) compared to olanzapine (3.3%) [1]. This is a key differentiator from olanzapine, which is often associated with a lower EPS burden among second-generation antipsychotics, but still falls within the class range and is lower than many first-generation agents.

Safety Profile Extrapyramidal Symptoms Tolerability Side Effect Burden

Physicochemical Stability and Solubility for In Vitro Assay Preparation

Asenapine maleate exhibits defined physicochemical properties that are critical for experimental reproducibility. It is soluble in DMSO up to 100 mM and in ethanol up to 50-100 mM, with limited solubility in water (<1 mg/mL) . In lyophilized powder form, it is stable for 36 months when stored desiccated at -20°C [1]. These specifications are essential for planning stock solution preparation and long-term storage.

Solubility Stability In Vitro Assays Formulation

Optimized Research and Industrial Application Scenarios for Asenapine Maleate


1. Investigating the Pharmacological Basis of Metabolic Side Effects in Antipsychotic Therapy

Asenapine maleate serves as an optimal research tool for dissecting the mechanisms of antipsychotic-induced weight gain and metabolic dysregulation. The quantitative evidence of significantly lower weight gain and improved lipid profiles compared to olanzapine [1] makes it an ideal comparator or active control in preclinical models. Studies comparing asenapine to olanzapine can help elucidate the specific receptor profiles (e.g., 5-HT2C, H1 antagonism) responsible for these adverse metabolic effects, thereby informing the development of next-generation agents with improved safety profiles. Researchers can use asenapine to create a 'lower metabolic risk' comparator group against higher-risk comparators like olanzapine or clozapine.

2. Development and Evaluation of Novel Sublingual, Transmucosal, or Transdermal Drug Delivery Systems

The unique pharmacokinetic profile of asenapine maleate—characterized by negligible oral bioavailability (<2%) and moderate sublingual bioavailability (35%) [2]—makes it an exceptional model compound for research in advanced drug delivery. It is particularly suited for studies aimed at optimizing sublingual or buccal formulations, developing mucoadhesive polymers, or engineering transdermal patches. Its properties allow for clear quantification of the efficiency of different delivery technologies in bypassing first-pass metabolism, providing a robust system for evaluating formulation performance [3].

3. Preclinical Studies Targeting the Negative and Cognitive Symptoms of Schizophrenia

Based on its distinct receptor affinity profile (e.g., high 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 antagonism) and preliminary clinical evidence of superior efficacy for negative symptoms [4], asenapine maleate is a prime candidate for use in animal models of cognitive impairment and negative symptoms associated with schizophrenia. It can be used to probe the role of these serotonergic and dopaminergic pathways in cognition and social behavior, offering a pharmacological tool with a hypothesized mechanism of action distinct from older, D2-centric antipsychotics.

4. In Vitro Receptor Pharmacology and Functional Selectivity Profiling

Asenapine maleate's complex, multi-receptor binding profile, with high-affinity pKi values ranging from 8.21 to 10.46 across multiple targets , makes it a valuable reference compound for in vitro pharmacology. It is ideal for use in radioligand binding assays, functional assays (e.g., β-arrestin recruitment, cAMP inhibition), and selectivity panels aimed at characterizing novel compounds. Its distinct D2L/5-HT2A and D2L/5-HT2C Ki/Ki ratios [5] provide a quantitative benchmark for comparing the functional selectivity of new chemical entities against a well-characterized atypical antipsychotic.

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